(5E)-5-(4-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzylidene group, a mercapto group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the bromobenzylidene group can interact with aromatic residues in proteins, affecting their structure and activity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobenzylidene)aniline: This compound shares the bromobenzylidene group but differs in the rest of the structure.
(E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide: This compound also contains the bromobenzylidene group but has different functional groups attached.
(E)-(4-bromobenzylidene)amino cyclopropanecarboxylate: Another compound with the bromobenzylidene group, but with a cyclopropane ring.
Uniqueness
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the combination of the bromobenzylidene, mercapto, and phenyl groups attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C16H11BrN2OS |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10+ |
InChI Key |
LOJLSHOLYBISMP-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S |
Origin of Product |
United States |
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